Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
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Overview
Description
Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrahydrofuran ring, a pyrazole moiety, and an amine group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any oxides formed during oxidation.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine: can be compared with other chiral amines, pyrazole derivatives, and tetrahydrofuran-containing compounds.
Unique Features: The combination of the tetrahydrofuran ring, pyrazole moiety, and amine group in a chiral configuration makes this compound unique compared to others.
Highlighting Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S,3R)-2-(1-propan-2-ylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-6-8(5-12-13)10-9(11)3-4-14-10/h5-7,9-10H,3-4,11H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
UEQYVPMKGQPTFU-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@H]2[C@@H](CCO2)N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CCO2)N |
Origin of Product |
United States |
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